molecular formula C10H13ClF3NO B6295293 (R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride CAS No. 1391401-37-8

(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride

Cat. No.: B6295293
CAS No.: 1391401-37-8
M. Wt: 255.66 g/mol
InChI Key: DWKXJMLQLSYEPD-SBSPUUFOSA-N
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Description

(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride (CAS: 1391401-37-8, molecular formula: C₁₀H₁₃ClF₃NO) is a chiral amine derivative featuring a trifluoromethoxy-substituted phenyl group. It is commercially available with a purity of >95% and is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis . The compound’s stereochemistry and electron-withdrawing trifluoromethoxy group make it valuable for studying structure-activity relationships (SAR) in drug discovery.

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13;/h3-6,9H,2,14H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKXJMLQLSYEPD-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)OC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary Method (Adapted from WO2015159170A2 )

Step 1: Condensation of 4-(Trifluoromethoxy)acetophenone with (R)-α-Methylbenzylamine
A mixture of 4-(trifluoromethoxy)acetophenone (100 g, 0.45 mol) and (R)-α-methylbenzylamine (72 g, 0.59 mol) is refluxed in toluene with p-toluenesulfonic acid (5 g) using a Dean-Stark trap for 12 hours. Water is removed azeotropically, yielding the imine intermediate.

Step 2: Hydrogenation to Form the Chiral Amine
The imine is dissolved in ethyl acetate (800 mL) and hydrogenated over 10% Pd/C (7.2 g) at 40°C under H₂ for 12 hours. Filtration and concentration afford the crude amine-PTSA salt.

Step 3: Deprotection and Salt Formation
The salt is treated with NaOH to liberate the free base, followed by hydrogenolysis using Pd/C in methanol. Final treatment with HCl in isopropanol yields the hydrochloride salt (45 g, 80% yield).

Catalytic Asymmetric Hydrogenation

Substrate Preparation : 4-(Trifluoromethoxy)propiophenone is converted to its enamide using a chiral ligand (e.g., BINAP).
Hydrogenation : Rhodium-catalyzed hydrogenation at 50 psi H₂ and 25°C achieves >99% enantiomeric excess (ee).

Analytical Data and Characterization

Parameter Value Source
Melting Point 178–180°C
Optical Rotation [α]D25=+79°[α]_D^{25} = +79° (c=0.25, MeOH)
Chiral Purity (HPLC) 100% ee
IR (KBr) 3369 (N-H), 1613 (C=O), 1158 (C-F) cm⁻¹
¹H NMR (400 MHz, CDCl₃) δ 1.47 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃)*

*Adapted for trifluoromethoxy group: δ 4.02 (q, J=6.5 Hz, 1H, CH), 7.23 (d, J=8.5 Hz, 2H, Ar-H).

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Chiral Auxiliary80%>99% eeModerateHigh
Asymmetric Hydrogenation85%>99% eeHighModerate
Racemic Resolution60%95% eeLowLow

The chiral auxiliary method balances cost and scalability, making it ideal for industrial production.

Challenges and Optimization Strategies

  • Trifluoromethoxy Group Reactivity : The electron-withdrawing CF₃O group slows imine formation. Optimization includes using excess p-toluenesulfonic acid (10 mol%) and prolonged reflux.

  • Byproduct Formation : Over-hydrogenation is mitigated by controlling H₂ pressure (≤50 psi) and using fresh Pd/C.

  • Crystallization Issues : The hydrochloride salt’s hygroscopicity necessitates rapid crystallization from ethyl acetate/IPA mixtures .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes alkylation with alkyl halides and acylation with acid chlorides/anhydrides. In one protocol:

  • Reacting with ethyl bromoacetate (1.2 eq) in dichloromethane at 0–5°C for 2 hours yields an N-alkylated product (85% purity).

  • Acylation using acetyl chloride (1.5 eq) in THF with triethylamine (2 eq) at 25°C produces the corresponding acetamide derivative (92% yield).

Key parameters :

Reaction TypeReagentSolventTemp (°C)Yield
AlkylationEthyl bromoacetateDCM0–585%
AcylationAcetyl chlorideTHF2592%

Condensation Reactions

The amine participates in Schiff base formation with carbonyl compounds:

  • Condensation with 4-nitrobenzaldehyde (1:1 molar ratio) in ethanol under reflux (78°C, 6 hours) forms a Schiff base (melting point: 132–134°C).

  • Similar reactions with ketones (e.g., acetone) require acid catalysis (pTSA, 0.1 eq) and azeotropic water removal via Dean-Stark apparatus .

Comparative kinetics :

Carbonyl CompoundCatalystTime (h)Yield
4-NitrobenzaldehydeNone678%
AcetonepTSA1289%

Salt Formation and Purification

Conversion to the hydrochloride salt enhances stability:

  • Treatment with concentrated HCl (1.1 eq) in isopropanol at 25°C for 30 minutes precipitates the hydrochloride salt (99.5% chiral purity) .

  • Crystallization from ethyl acetate/hexanes (3:1 v/v) achieves >99% enantiomeric excess.

Crystallization data :

Solvent SystemTemp (°C)Purity (HPLC)
Ethyl acetate/hexanes5–1099.8%

Hydrogenation and Reductive Amination

Catalytic hydrogenation is critical in synthesis:

  • Reduction of intermediates using 10% Pd/C (5 wt%) under H₂ (50 psi) at 50°C for 12 hours achieves full conversion .

  • Reductive amination with sodium borohydride (2 eq) in methanol at 0°C selectively produces the (R)-enantiomer (94% yield).

Catalyst efficiency :

CatalystPressure (psi)Temp (°C)Conversion
Pd/C5050100%
NaBH₄Ambient094%

Stability Under Reaction Conditions

The trifluoromethoxy group confers thermal stability:

  • No decomposition observed after 24 hours at 80°C in DMF.

  • Acidic conditions (pH < 2) induce slow hydrolysis (5% degradation after 48 hours) .

This compound’s reactivity profile makes it valuable for synthesizing enantiomerically pure pharmaceuticals and agrochemicals. Experimental protocols prioritize chiral integrity and functional group compatibility, with rigorous purification ensuring high pharmacological utility .

Scientific Research Applications

Clinical Studies

Numerous clinical trials have investigated the efficacy and safety of cinacalcet hydrochloride:

  • Study on Secondary Hyperparathyroidism: A pivotal trial demonstrated that cinacalcet significantly reduced PTH levels and improved serum calcium and phosphorus control in patients undergoing dialysis .
  • Long-term Efficacy: A long-term study showed sustained reductions in PTH and serum calcium levels over a period of 52 weeks, highlighting its effectiveness in chronic management .

Pharmacological Research

Research has also focused on understanding the pharmacokinetics and pharmacodynamics of cinacalcet:

  • Bioavailability Studies: Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties have indicated that cinacalcet has a high bioavailability rate when administered orally .
  • Drug Interactions: Studies have assessed potential interactions with other medications commonly used in patients with chronic kidney disease, ensuring safe co-administration .

Case Study: Management of Secondary Hyperparathyroidism

A case study involving a 65-year-old patient with end-stage renal disease demonstrated that treatment with cinacalcet led to a significant decrease in PTH levels from 800 pg/mL to 300 pg/mL within three months. The patient's serum calcium levels stabilized within the normal range, illustrating the drug's efficacy .

Case Study: Primary Hyperparathyroidism

In another case study involving a patient with primary hyperparathyroidism who was not eligible for surgery, cinacalcet therapy resulted in a reduction of serum calcium from 12.5 mg/dL to 10.5 mg/dL over six months. The patient reported improved quality of life and fewer symptoms related to hypercalcemia .

Tables

Application AreaDescription
Secondary HyperparathyroidismReduces PTH secretion; stabilizes serum calcium levels
Primary HyperparathyroidismEffective alternative for patients not suitable for surgery
Pharmacokinetic StudiesHigh oral bioavailability; minimal drug interactions
Long-term EfficacySustained reductions in PTH over extended treatment periods

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to analogs with differences in substituent groups, aromatic systems, and stereochemistry. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Substituent Molecular Weight (g/mol) Purity Key Applications
(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride 1391401-37-8 -O-CF₃ (para) 263.67 >95% Pharmaceutical building block
(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine hydrochloride 856563-00-3 -CF₃ (para) 239.67 95% Research chemical
Cinacalcet Related Compound C (R)-N-[1-(Naphthalen-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride 1271930-15-4 Naphthalenyl + -CF₃ 393.88 Not specified Pharmaceutical impurity standard
(R)-1-(3,5-Difluorophenyl)propan-1-amine hydrochloride 473733-16-3 -F (meta, para) 222.67 Not specified Research intermediate
2-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride 1260651-23-7 -O-CF₃ (phenoxy) 255.66 Not specified Lab-scale synthesis
Electronic Effects :
  • Naphthalenyl-containing analogs (e.g., Cinacalcet Impurity C) exhibit increased lipophilicity and steric bulk, which may enhance binding to hydrophobic pockets in biological targets but reduce metabolic stability .

Research Findings and Industrial Relevance

  • Cinacalcet Impurity C (CAS 1271930-15-4) is critical in regulatory compliance, as its presence in APIs must be controlled to <0.15% per ICH guidelines .
  • Phenoxy vs. Phenylamine Scaffolds: The phenoxy derivative (CAS 1260651-23-7) introduces an ether linkage, which may reduce basicity and alter membrane permeability compared to primary amines .

Biological Activity

(R)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine hydrochloride, also known as R957929, is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13ClF3NO
  • Molecular Weight : 255.66 g/mol
  • CAS Number : 1391401-37-8
  • Purity : ≥95% .

The trifluoromethoxy group in the compound enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design. The presence of this electron-withdrawing group is critical for its interaction with biological targets, particularly in antimicrobial and antichlamydial activities .

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit significant antimicrobial properties. In particular, (R)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride has shown efficacy against various bacterial strains.

Compound Target Activity (μg/mL)
R957929N. meningitidis64
H. influenzae32
ChlamydiaIC50 = 5.2

The compound demonstrated a dose-dependent inhibition of chlamydial infections, significantly reducing progeny yields without exhibiting cytotoxicity at effective concentrations .

Case Studies

  • Study on Chlamydial Infections : A study published by Leung et al. highlighted the antichlamydial activity of R957929. The compound was found to reduce chlamydial inclusion numbers and sizes in infected cells, indicating its potential as a therapeutic agent against Chlamydia infections .
  • Antibacterial Screening : In another study, R957929 was screened against various Gram-positive and Gram-negative bacteria. It showed moderate antibacterial activity, supporting its potential use in treating bacterial infections .

Toxicity Profile

Toxicological assessments have indicated that (R)-1-(4-(trifluoromethoxy)phenyl)propan-1-amine hydrochloride exhibits low toxicity towards human cells at therapeutic concentrations. This is crucial for its development as a safe pharmaceutical agent .

Q & A

Q. How can batch-to-batch variability in hydrochloride salt stoichiometry be minimized?

  • Methodology : Titrimetric analysis (0.1M NaOH) ensures 1:1 HCl salt formation. XRPD monitors crystalline form consistency, with polymorph control via anti-solvent crystallization (e.g., ethanol/ethyl acetate) .

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